2,6-Bis(2-methoxy-5-methylphenyl)phenol
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Overview
Description
2,6-Bis(2-methoxy-5-methylphenyl)phenol is an organic compound characterized by its unique structure, which includes two methoxy and two methyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methoxy-5-methylphenyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available 2-methoxy-5-methylphenol.
Formation of Intermediate: The intermediate is formed by reacting 2-methoxy-5-methylphenol with a suitable halogenating agent, such as bromine, under controlled conditions to introduce halogen atoms at specific positions.
Coupling Reaction: The halogenated intermediate undergoes a coupling reaction with another molecule of 2-methoxy-5-methylphenol in the presence of a catalyst, such as palladium on carbon, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-methoxy-5-methylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the phenol ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols.
Scientific Research Applications
2,6-Bis(2-methoxy-5-methylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable physical and chemical properties.
Mechanism of Action
The mechanism by which 2,6-Bis(2-methoxy-5-methylphenyl)phenol exerts its effects involves interactions with various molecular targets:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Enzyme Inhibition: The compound can inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.
Cell Signaling: It may modulate cell signaling pathways, influencing cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol: A simpler phenolic compound with similar functional groups but lacking the additional phenol ring.
2,6-Dimethoxyphenol: Another phenolic compound with two methoxy groups but different substitution patterns.
Uniqueness
2,6-Bis(2-methoxy-5-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for multiple points of interaction in chemical reactions, making it a versatile compound in various applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can further explore its potential in different scientific and industrial fields.
Properties
CAS No. |
141340-73-0 |
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Molecular Formula |
C22H22O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2,6-bis(2-methoxy-5-methylphenyl)phenol |
InChI |
InChI=1S/C22H22O3/c1-14-8-10-20(24-3)18(12-14)16-6-5-7-17(22(16)23)19-13-15(2)9-11-21(19)25-4/h5-13,23H,1-4H3 |
InChI Key |
SBJPTMYFTWRTII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C(=CC=C2)C3=C(C=CC(=C3)C)OC)O |
Origin of Product |
United States |
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